molecular formula C11H12O3 B2917965 4-(Benzyloxy)but-2-enoic acid CAS No. 162551-89-5

4-(Benzyloxy)but-2-enoic acid

Cat. No. B2917965
CAS RN: 162551-89-5
M. Wt: 192.214
InChI Key: OHYGHDAKKDAOBO-QPJJXVBHSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)but-2-enoic acid can be achieved through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)but-2-enoic acid consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

4-(Benzyloxy)but-2-enoic acid can undergo various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . It can also participate in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)but-2-enoic acid can be determined using various analytical techniques. For instance, its molecular weight is 192.21 . More detailed properties like melting point, boiling point, and density can be determined using specific laboratory techniques .

Scientific Research Applications

1. Luminescent Properties in Coordination Compounds

4-(Benzyloxy)but-2-enoic acid derivatives have been employed as ligands in the synthesis of lanthanide coordination compounds. These compounds, such as Tb(3+) and Eu(3+) complexes, demonstrate significant insights into the influence of electron-donating and electron-withdrawing groups on photophysical properties. The incorporation of electron-releasing substituents on these derivatives enhances photoluminescence in Tb(3+) complexes, while electron-withdrawing groups decrease luminescence efficiency due to energy dissipation through various transitions (Sivakumar et al., 2010).

2. Role in Synthesis of Heterocyclic Compounds

4-(Benzyloxy)but-2-enoic acid and its derivatives play a crucial role in the synthesis of heterocyclic compounds. For instance, hydrazones derived from substituted benzophenones and fluorenone reacted with these derivatives to yield 2-(2-ylidenehydrazino) derivatives. These derivatives are pivotal as initial compounds in the synthesis of 3-hydrazono-3H-furan-2-ones (Komarova et al., 2011).

3. Studies on Energetics of Substituted Benzoic Acids

Research into the energetics of linear 4-n-alkoxybenzoic acids, which include derivatives of 4-(Benzyloxy)but-2-enoic acid, focuses on understanding the enthalpic effects of introducing an alkoxy chain into the benzoic acid ring. This involves measuring standard molar enthalpies of formation and studying their structural contributions to the energetics of the substituted benzoic acids (Silva et al., 2010).

4. Application in Metal Ion Coordination

4-(Benzyloxy)but-2-enoic acid derivatives have been studied in the context of metal ion coordination at the air-water interface and in Langmuir-Blodgett films. These studies investigate how these derivatives interact with various metal ions, such as Al(3+) and Eu(3+), impacting the properties of the coordination compounds formed (Yang et al., 2011).

5. Synthesis of Biologically Active Compounds

Derivatives of 4-(Benzyloxy)but-2-enoic acid are acknowledged as valuable building blocks in the synthesis of biologically active compounds. An efficient protocol combining microwave assistance and ytterbium triflate catalysts has been developed for the synthesis of these compounds, starting from various (hetero)aromatic ketones (Tolstoluzhsky et al., 2008).

6. Coordination Polymers and Photophysical Properties

Research involving 4-(Benzyloxy)but-2-enoic acid derivatives also includes the synthesis and analysis of lanthanide-based coordination polymers. These studies explore the synthesis, crystal structures, and photophysical properties of these polymers, which are used as supports for various lanthanide ions (Sivakumar et al., 2011).

Future Directions

The future directions for the use of 4-(Benzyloxy)but-2-enoic acid are vast. Given its reactivity, it can be used as a building block in organic synthesis . It can also be used in the synthesis of various biologically active compounds .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be involved in the protodeboronation of alkyl boronic esters, a process that utilizes a radical approach . This suggests that the compound may interact with its targets through radical mechanisms, leading to changes in the targets’ chemical structure and function.

Biochemical Pathways

This process is part of a larger sequence of reactions known as the hydromethylation sequence, which has been applied to various compounds . The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of 4-(Benzyloxy)but-2-enoic acid’s action would depend on the specific reactions it’s involved in. For instance, in the protodeboronation of alkyl boronic esters, it contributes to the formation of new compounds through a radical mechanism .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)but-2-enoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature . .

properties

IUPAC Name

(E)-4-phenylmethoxybut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYGHDAKKDAOBO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)but-2-enoic acid

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